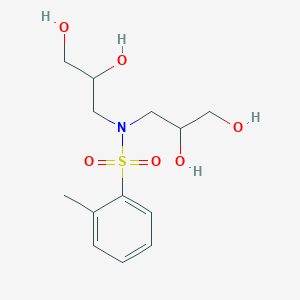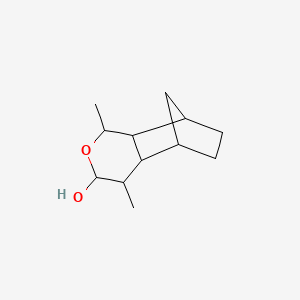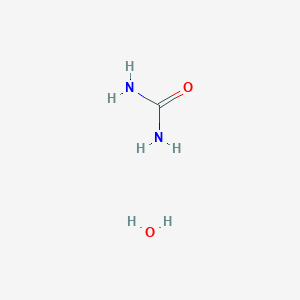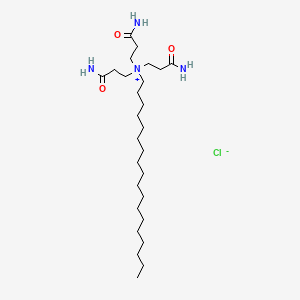![molecular formula C31H29NO4 B14277137 Morpholine, 4-[3,3-bis(4-methoxyphenyl)-3H-naphtho[2,1-b]pyran-6-yl]- CAS No. 159595-92-3](/img/structure/B14277137.png)
Morpholine, 4-[3,3-bis(4-methoxyphenyl)-3H-naphtho[2,1-b]pyran-6-yl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Morpholine, 4-[3,3-bis(4-methoxyphenyl)-3H-naphtho[2,1-b]pyran-6-yl]- is a complex organic compound that belongs to the class of naphthopyrans. Naphthopyrans are known for their photochromic properties, meaning they can change color when exposed to light. This particular compound is notable for its unique structure, which includes a morpholine ring and two methoxyphenyl groups attached to a naphthopyran core.
Vorbereitungsmethoden
The synthesis of Morpholine, 4-[3,3-bis(4-methoxyphenyl)-3H-naphtho[2,1-b]pyran-6-yl]- typically involves several steps:
Bromination: The starting material, a benzophenone derivative, is brominated to introduce bromine atoms.
Cyclization: The intermediate product undergoes cyclization to form the final naphthopyran compound with the morpholine ring attached.
Analyse Chemischer Reaktionen
Morpholine, 4-[3,3-bis(4-methoxyphenyl)-3H-naphtho[2,1-b]pyran-6-yl]- undergoes various chemical reactions:
Photochromic Reaction: Upon exposure to UV light, the compound undergoes a ring-opening reaction to form intensely colored merocyanine dyes.
Oxidation and Reduction:
Substitution Reactions: The methoxy groups on the phenyl rings can be substituted with other functional groups under appropriate conditions.
Wissenschaftliche Forschungsanwendungen
Morpholine, 4-[3,3-bis(4-methoxyphenyl)-3H-naphtho[2,1-b]pyran-6-yl]- has several scientific research applications:
Photochromic Materials: Due to its excellent photochromic properties, it is used in the development of photochromic materials for applications such as erasable memory media, photooptical switch components, and displays.
Polymer Mechanochemistry: The compound’s mechanochromic behavior makes it useful in the field of polymer mechanochemistry, where it is used to design force-responsive materials and study mechanochemical reactivity.
Fluorescent Switching: It is also explored for its fluorescent switching properties, which can be affected by different functional groups attached to the naphthopyran unit.
Wirkmechanismus
The mechanism of action of Morpholine, 4-[3,3-bis(4-methoxyphenyl)-3H-naphtho[2,1-b]pyran-6-yl]- primarily involves its photochromic and mechanochromic properties:
Vergleich Mit ähnlichen Verbindungen
Morpholine, 4-[3,3-bis(4-methoxyphenyl)-3H-naphtho[2,1-b]pyran-6-yl]- can be compared with other naphthopyran derivatives:
Similar Compounds: Other naphthopyrans with different substituents, such as phenyl or naphthalenyl groups, exhibit similar photochromic and fluorescent properties.
Uniqueness: The presence of the morpholine ring and methoxyphenyl groups in this compound provides unique photochromic and mechanochromic properties, making it particularly useful in specific applications like polymer mechanochemistry and fluorescent switching
Eigenschaften
CAS-Nummer |
159595-92-3 |
|---|---|
Molekularformel |
C31H29NO4 |
Molekulargewicht |
479.6 g/mol |
IUPAC-Name |
4-[3,3-bis(4-methoxyphenyl)benzo[f]chromen-6-yl]morpholine |
InChI |
InChI=1S/C31H29NO4/c1-33-24-11-7-22(8-12-24)31(23-9-13-25(34-2)14-10-23)16-15-28-26-5-3-4-6-27(26)29(21-30(28)36-31)32-17-19-35-20-18-32/h3-16,21H,17-20H2,1-2H3 |
InChI-Schlüssel |
JPUIWORCIIRWJP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2(C=CC3=C(O2)C=C(C4=CC=CC=C34)N5CCOCC5)C6=CC=C(C=C6)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



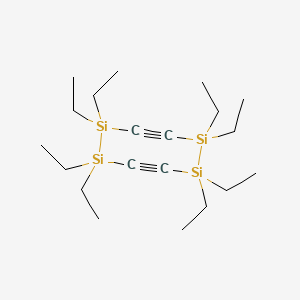
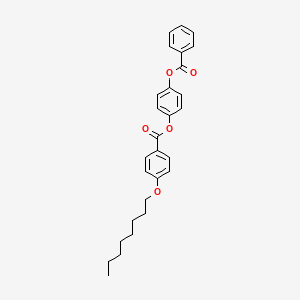
![1-Azido-4-[(4-azido-3,3-dinitrobutoxy)methoxy]-2,2-dinitrobutane](/img/structure/B14277076.png)
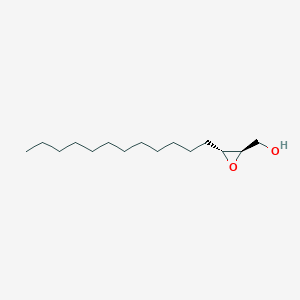
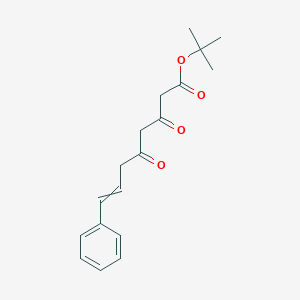
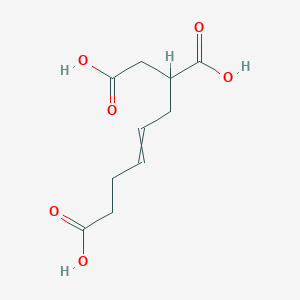
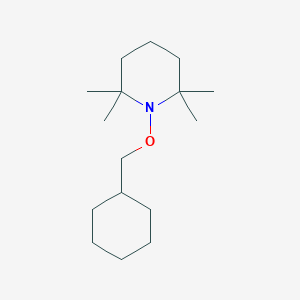
![[(Iodomethanesulfonyl)methyl]benzene](/img/structure/B14277098.png)
